N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-2-22-11-6-3-5-10-9-12(23-14(10)11)16-19-20-17(24-16)18-15(21)13-7-4-8-25-13/h3-9H,2H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRCUFRIDLSMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:
Formation of Benzofuran Moiety: The initial step involves the synthesis of the 7-ethoxybenzofuran core through cyclization reactions.
Oxadiazole Ring Formation: The next step includes the formation of the 1,3,4-oxadiazole ring, often achieved through cyclization of hydrazides with carboxylic acids or their derivatives.
Thiophene Carboxamide Attachment: Finally, the thiophene-2-carboxamide group is introduced via amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and a benzofuran derivative. Its molecular formula is C14H12N2O4S, with a molecular weight of approximately 304.25 g/mol. The presence of these functional groups contributes to its diverse biological activities and chemical reactivity.
Chemistry
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as cyclization and functionalization. The compound's ability to act as a precursor for other derivatives enhances its utility in synthetic organic chemistry .
Biology
Research indicates that this compound exhibits significant biological activity. It has been investigated for its potential antimicrobial properties against various pathogens. In one study, derivatives of thiophene-2-carboxamide displayed varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The structure–activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance antibacterial efficacy.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic effects. It has shown promise as an anti-inflammatory agent and has been evaluated for analgesic properties in preclinical studies. The compound's bioactivity profile suggests potential applications in treating age-related diseases and other inflammatory conditions .
Industry
The compound is also of interest in materials science, particularly in the development of organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in organic electronics, where it can contribute to the efficiency of devices such as solar cells and light-emitting diodes (LEDs) .
Case Study 1: Antimicrobial Activity
A study evaluated the antibacterial activity of various thiophene derivatives against E. coli, P. aeruginosa, S. aureus, and B. subtilis. The results demonstrated that certain derivatives exhibited inhibition zones ranging from 20 mm to 86.9%, indicating potent antibacterial properties . This study highlights the potential use of this compound in developing new antimicrobial agents.
Case Study 2: Synthesis and Characterization
Research focusing on the synthesis of thiophene derivatives involved using this compound as a key intermediate. The synthesized compounds were characterized using IR spectroscopy, NMR spectroscopy, and mass spectrometry . This case demonstrates the compound's role as a precursor in generating novel chemical entities with potential biological activities.
Mechanism of Action
The mechanism by which N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide
- N-(4-(2-(2-(1H-imidazol-4-yl)phenoxy)ethyl)-3-chlorophenyl)acetamide
Uniqueness
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide stands out due to its unique combination of benzofuran, oxadiazole, and thiophene moieties, which confer distinct chemical properties and potential applications. Its structural features may offer advantages in terms of stability, reactivity, and biological activity compared to similar compounds.
Biological Activity
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C22H15N3O6
- Molecular Weight : 417.371 g/mol
- CAS Number : 922098-07-5
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including those similar to this compound. For instance:
- Cytotoxicity : Compounds exhibiting oxadiazole moieties have shown potent cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain derivatives had IC values lower than those of established chemotherapeutics like doxorubicin, particularly against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5a | MCF-7 | 0.48 |
| 5b | HCT116 | 0.78 |
| Doxorubicin | MCF-7 | 1.93 |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry assays have shown that these compounds can increase caspase activity, leading to programmed cell death in cancer cells .
Antioxidant Activity
In addition to anticancer properties, compounds with a benzofuran and oxadiazole structure have been evaluated for their antioxidant capabilities. These activities are crucial in mitigating oxidative stress-related diseases. Studies have demonstrated that certain derivatives exhibit significant radical scavenging activity .
Study on Anticancer Activity
A study published in MDPI highlighted the synthesis and evaluation of several oxadiazole derivatives, including those structurally related to this compound. The results indicated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis through mitochondrial pathways .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis revealed that the presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring significantly enhances biological activity. Modifications to the thiophene and oxadiazole rings were also found to influence cytotoxic potency and selectivity towards cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how are intermediates characterized?
- Answer : The synthesis typically involves multi-step reactions, including cyclization of benzofuran and oxadiazole moieties. A common approach is to react thiophene-2-carboxamide derivatives with pre-synthesized 7-ethoxy-1-benzofuran intermediates under reflux conditions (e.g., ethanol, 7–20 hours). Key intermediates are characterized via IR (NH, C=O, C=N stretches), NMR (δ 6.8–8.2 ppm for aromatic protons), and mass spectrometry (M⁺ peaks with fragmentation patterns). For example, oxadiazole-thiophene derivatives show distinct C-S-C absorption at ~650 cm⁻¹ in IR .
Q. How are spectroscopic techniques employed to confirm the structure of this compound?
- Answer :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1680 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (thiophene, benzofuran) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂). ¹³C NMR confirms carbonyl carbons (C=O at ~165 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., M⁺ at m/z 383–536) and fragmentation patterns validate the molecular formula .
Q. What solvents and catalysts are optimal for its synthesis?
- Answer : Polar aprotic solvents (e.g., 1,4-dioxane, DMF) are preferred for cyclization reactions. Catalysts like POCl₃ facilitate thiadiazole formation, while acetic acid/sodium acetate buffers stabilize intermediates. Ethanol/water mixtures (4:1) are used for recrystallization to achieve high purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?
- Answer :
- Temperature Control : Prolonged reflux (≥20 hours) improves oxadiazole ring closure but risks decomposition above 100°C .
- Stoichiometry : Equimolar ratios of reactants (e.g., benzoylisothiocyanate to thiophene precursors) minimize side products .
- Workup : Precipitation in ice/water followed by DMF recrystallization reduces impurities .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structure elucidation?
- Answer :
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers causing split peaks) .
- X-ray Crystallography : Definitive structural confirmation, as seen in analogous oxadiazole-thiophene compounds with resolved hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to identify conformational discrepancies .
Q. What computational methods predict the compound’s reactivity and bioactivity?
- Answer :
- Molecular Docking : Models interactions with biological targets (e.g., enzymes) using the compound’s 3D conformation .
- SAR Analysis : Electron-donating groups (e.g., ethoxy on benzofuran) enhance resonance stability and potential bioactivity .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.5) and metabolic stability based on substituents .
Q. How do substituent variations (e.g., ethoxy vs. methoxy) impact physicochemical properties?
- Answer :
- Lipophilicity : Ethoxy groups increase LogP compared to methoxy, affecting membrane permeability .
- Thermal Stability : Bulkier substituents (e.g., 3,4-dimethoxy) raise melting points (e.g., 180–182°C vs. 160–162°C for methoxy derivatives) .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) reduce oxadiazole ring electron density, altering reactivity in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
